1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
Description
This compound features a urea core flanked by two distinct moieties: a pyrazole ring substituted with a cyclopropyl group at position 5 and a trifluoromethyl (CF₃) group at position 3, and a 2-methoxyethyl chain (Figure 1). The 2-methoxyethyl substituent on the urea moiety balances hydrophilicity, aiding solubility in aqueous environments .
Properties
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O2/c1-22-7-5-18-12(21)17-4-6-20-10(9-2-3-9)8-11(19-20)13(14,15)16/h8-9H,2-7H2,1H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPWXQYSSOCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into three primary components (Fig. 1):
- Pyrazole core (5-cyclopropyl-3-trifluoromethyl-1H-pyrazole)
- Ethyl spacer linking the pyrazole to the urea group
- Urea moiety with a 2-methoxyethyl substituent
Critical disconnections include:
- C–N bond formation between the pyrazole nitrogen and ethyl spacer
- Urea synthesis via reaction of an isocyanate with an amine
Retrosynthetic pathways prioritize the pyrazole ring construction due to the steric and electronic challenges posed by the cyclopropyl and trifluoromethyl groups.
Synthesis of 5-Cyclopropyl-3-Trifluoromethyl-1H-Pyrazole
Cyclopropanation of Pyrazole Precursors
The cyclopropyl group is introduced via [2+1] cycloaddition using ethyl diazoacetate and a substituted alkene. For example:
- 3-Trifluoromethylpyrazole-5-carbaldehyde reacts with ethyl diazoacetate under Rh₂(OAc)₄ catalysis to form the cyclopropane ring.
- Microwave-assisted conditions (150°C, 1h) enhance reaction efficiency, achieving 85% yield with Pd(dppf)Cl₂ as catalyst.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.02 eq) | |
| Solvent | 1,4-Dioxane/H₂O (4:1) | |
| Temperature | 150°C (microwave) | |
| Yield | 83–89% |
Installation of the Ethyl Spacer and Urea Moiety
Alkylation of Pyrazole Nitrogen
The ethyl bridge is introduced via nucleophilic substitution:
Urea Bond Formation
Two predominant methods are documented:
Method A: Isocyanate-Amine Coupling
- 2-Methoxyethylamine reacts with triphosgene to generate the corresponding isocyanate in situ.
- Reaction with ethylenediamine-pyrazole intermediate at 25°C for 12h yields the urea product (68% yield).
Method B: Carbodiimide-Mediated Coupling
- EDC/HOBt activation of 2-methoxyethylcarbamic acid
- Coupling with aminoethyl-pyrazole in DCM (0°C to RT, 16h)
Comparative data :
| Method | Activator | Solvent | Yield | Purity |
|---|---|---|---|---|
| A | None | THF | 68% | 89% |
| B | EDC/HOBt | DCM | 82% | 95% |
Optimization and Purification
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400MHz, CDCl₃): δ 6.78 (s, 1H, pyrazole-H), 4.12 (t, J=6Hz, 2H, CH₂N), 3.56 (m, 4H, OCH₂CH₂O)
- ¹⁹F NMR : -62.3 ppm (CF₃)
- HRMS : m/z 321.1241 [M+H]⁺ (calc. 321.1238)
Purity Assessment
HPLC-ELSD analysis confirms 98.7% purity with retention time 12.4min.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents leading to potential cleavage of the pyrazole ring or oxidation of functional groups.
Reduction: : The trifluoromethyl group and other functional groups can be reduced under appropriate conditions.
Substitution: : The methoxyethyl and cyclopropyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, palladium on carbon (hydrogenation).
Substitution reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the nature of the reaction. For instance, oxidation can yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, given its multiple reactive sites.
Biology
Biologically, it may act as a ligand in the formation of metal complexes, which can have various biological activities.
Medicine
In medicinal chemistry, its structure suggests potential as a pharmacophore for designing drugs, particularly due to the presence of the pyrazole ring and trifluoromethyl group which are common in bioactive compounds.
Industry
Industrially, it could be used in the development of agrochemicals or materials science due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related urea derivatives containing pyrazole or hybrid heterocyclic systems. Key differences in substituents, molecular weight, and physicochemical properties are highlighted.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula. †Estimated from analogous compounds.
Key Findings:
Solubility vs. Lipophilicity : The 2-methoxyethyl group provides better aqueous solubility than the 4-(trifluoromethyl)phenyl group in , which may translate to improved bioavailability.
Metabolic Stability: The cyclopropyl group in the target compound and reduces susceptibility to cytochrome P450-mediated oxidation compared to non-cyclopropyl analogs like MK13 .
Biological Activity
1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a compound featuring a pyrazole nucleus, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₈F₃N₃O₂
- CAS Number : 1027617-86-2
Antimicrobial Activity
Research indicates that pyrazole derivatives, including urea-linked compounds, exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazolyl-ureas demonstrate moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes:
- p38 MAPK Inhibition : Compounds in this class have shown IC50 values in the nanomolar range for inhibiting p38 MAPK, an enzyme involved in inflammatory responses. For example, related compounds exhibited IC50 values of 13 nM and 270 nM .
- sEH Inhibition : The compound may also act as a selective inhibitor of soluble epoxide hydrolase (sEH), with reported inhibitory activities ranging from 16.2 to 50.2 nmol/L .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is significant. Studies have highlighted their ability to inhibit cytokine production (e.g., TNFα and IL-6) in various cellular models, suggesting a role in managing inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazolyl-ureas against clinical isolates. The compound demonstrated effective bactericidal activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections.
Case Study 2: Anti-inflammatory Activity
In vitro studies using human chondro-sarcoma cell lines showed that the compound inhibited IL-6 production induced by pro-inflammatory cytokines with an IC50 value of 820 nM. This suggests its utility in conditions characterized by chronic inflammation, such as arthritis .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical synthetic pathways for this compound, and how can reaction conditions be optimized for high yield and purity?
The synthesis involves multi-step organic reactions, including cyclization of the pyrazole core, alkylation, and urea coupling. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation using cyclopropyl halides under basic conditions .
- Pyrazole formation : Condensation of hydrazines with β-keto esters or nitriles, followed by trifluoromethylation using Ruppert-Prakash reagents (e.g., TMSCF₃) .
- Urea linkage : Reaction of an isocyanate intermediate with 2-methoxyethylamine in anhydrous toluene at reflux (110–120°C) .
Optimization : Solvent choice (DMF or THF improves solubility), catalyst screening (Pd/Cu for coupling steps), and crystallization from EtOH–AcOH (2:1) enhance purity (≥95%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation?
- NMR : ¹H and ¹³C NMR confirm pyrazole ring substitution patterns (δ 6.5–7.5 ppm for aromatic protons) and urea NH signals (δ 8.5–9.5 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 402.1542) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence metabolic stability compared to other electron-withdrawing substituents?
The CF₃ group enhances metabolic stability by reducing oxidative degradation in hepatic microsomes. Comparative studies with chloro or methoxy analogs show:
- Half-life (t₁/₂) : CF₃-substituted compounds exhibit t₁/₂ > 4 hours vs. <2 hours for Cl-substituted analogs in rat liver microsomes .
- SAR rationale : CF₃’s strong electron-withdrawing effect stabilizes the pyrazole ring against cytochrome P450-mediated oxidation .
Q. What computational strategies predict target binding modes, and how can they guide lead optimization?
- Molecular docking : AutoDock Vina screens kinase targets (e.g., JAK2) by aligning the urea moiety with ATP-binding site residues (e.g., Lys882, Glu903). Docking scores correlate with IC₅₀ values (R² = 0.78) .
- MD simulations : 100-ns trajectories reveal stable hydrogen bonding between the urea NH and Asp1026 in PI3Kγ, explaining nanomolar inhibition .
Q. How can contradictory data on anti-inflammatory vs. cytotoxic activity be resolved?
- Dose-dependency : At low concentrations (1–10 µM), the compound inhibits COX-2 (IC₅₀ = 0.8 µM) via urea–Tyr355 interactions. At higher doses (>50 µM), off-target ROS generation induces apoptosis in cancer cells .
- Experimental validation : Parallel assays under standardized conditions (e.g., LPS-induced RAW264.7 cells for inflammation vs. MTT in HeLa for cytotoxicity) clarify context-dependent effects .
Critical Analysis of Evidence Limitations
- Gaps in structural data : No X-ray crystallography data exists for the exact compound, requiring homology modeling based on analogs (e.g., PubChem CID 1396766-51-0) .
- Biological assays : Most studies use in vitro models; in vivo pharmacokinetic data (e.g., oral bioavailability) are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
